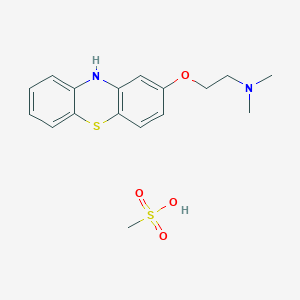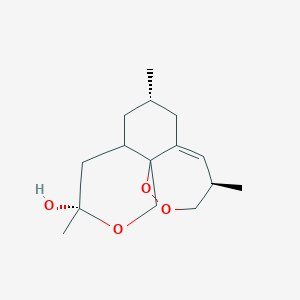
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine, also known as PTZ-DMEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenothiazine derivatives, which have been widely used in the pharmaceutical industry due to their diverse pharmacological properties. In
科学的研究の応用
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been used in scientific research for a variety of applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells, as a photosensitizer for photodynamic therapy (PDT), and as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is not fully understood, but it is believed to involve the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative damage can lead to cell death, making 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and physiological effects:
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth in animal models, and the reduction of inflammation in vitro. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in lab experiments is its ability to detect ROS with high sensitivity and specificity. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has a relatively low cost and is easy to synthesize. However, one limitation of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in scientific research. One area of interest is the development of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine-based therapeutics for the treatment of cancer and other diseases. Additionally, there is potential for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in the development of new diagnostic tools for the detection of ROS in cells. Finally, further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is a promising compound with a variety of potential applications in scientific research. Its ability to detect ROS with high sensitivity and specificity makes it a valuable tool for studying oxidative stress and its role in disease. Additionally, its low toxicity profile and ease of synthesis make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential limitations or side effects of its use.
合成法
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with methyl iodide, or the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with dimethyl sulfate. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
特性
CAS番号 |
137966-38-2 |
|---|---|
製品名 |
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine |
分子式 |
C17H22N2O4S2 |
分子量 |
382.5 g/mol |
IUPAC名 |
N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine;methanesulfonic acid |
InChI |
InChI=1S/C16H18N2OS.CH4O3S/c1-18(2)9-10-19-12-7-8-16-14(11-12)17-13-5-3-4-6-15(13)20-16;1-5(2,3)4/h3-8,11,17H,9-10H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
GAKPLHXLPZYZLP-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O |
正規SMILES |
CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O |
同義語 |
2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine methanesulfonate 2-PODME |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
